3-Nitro-n-(piperidin-4-yl)benzamide
Description
3-Nitro-N-(piperidin-4-yl)benzamide is a benzamide derivative featuring a nitro group at the 3-position of the benzoyl ring and a piperidin-4-ylamine substituent. Its hydrochloride salt has a molecular formula of $ \text{C}{12}\text{H}{15}\text{N}3\text{O}3 \cdot \text{HCl} $, a molecular weight of 249.27 g/mol, and a CAS number of 1233955-72-0 .
Properties
Molecular Formula |
C12H15N3O3 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
3-nitro-N-piperidin-4-ylbenzamide |
InChI |
InChI=1S/C12H15N3O3/c16-12(14-10-4-6-13-7-5-10)9-2-1-3-11(8-9)15(17)18/h1-3,8,10,13H,4-7H2,(H,14,16) |
InChI Key |
RLBIDXCMFYIGDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-n-(piperidin-4-yl)benzamide typically involves the following steps:
Nitration of Benzamide: The benzamide core is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction, where piperidine reacts with a suitable benzamide derivative under basic conditions.
Industrial Production Methods
Industrial production of 3-Nitro-n-(piperidin-4-yl)benzamide follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-n-(piperidin-4-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be replaced or modified under suitable conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Piperidine, other amines.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzamides: Nucleophilic substitution reactions yield various substituted benzamides.
Scientific Research Applications
3-Nitro-n-(piperidin-4-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Nitro-n-(piperidin-4-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 3-nitro-N-(piperidin-4-yl)benzamide vary in substituents, synthesis yields, and biological activities. Below is a detailed analysis:
Structural Analogues with Piperidine-Benzamide Scaffolds
Key Observations:
- The chloro substituent in 4-chloro-N-(piperidin-3-yl)benzamide () may alter electronic properties, affecting binding interactions.
- Synthetic Feasibility : Synthesis yields vary significantly. For example, 8a was obtained in 64.2% yield via straightforward coupling , whereas Compound 28 required a multi-step synthesis with a 13% overall yield .
- Biological Activity: Compound 1 () inhibits neuronal T-type calcium channels, suggesting the piperidine-benzamide scaffold’s versatility in targeting ion channels.
Analogues with Divergent Scaffolds
- 4-Nitro-N-(3-nitrophenyl)benzamide (): A nitrobenzamide derivative lacking the piperidine group. Its synthesis via 4-nitrobenzoyl chloride highlights the role of aromatic nitro groups in derivatization but lacks the conformational flexibility provided by piperidine.
Commercial and Research Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
